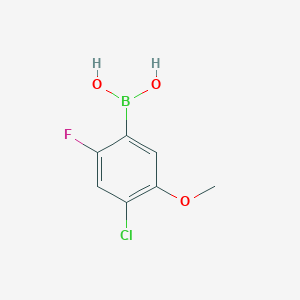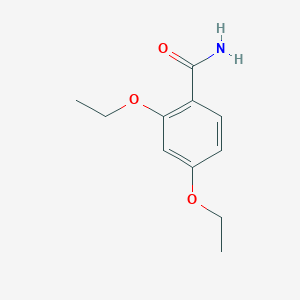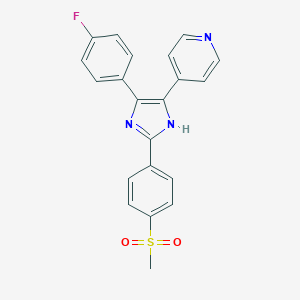
CAY10571
Vue d'ensemble
Description
Il s'agit d'un analogue sulfonique cellulo-perméable, réversible et compétitif avec l'ATP de l'inhibiteur de la kinase MAP p38 SB203580 . Ce composé est connu pour sa capacité à inhiber la production d'interleukine-1 dans les monocytes humains et à se lier à la protéine de liaison CSAID, une sérine/thréonine kinase homologue à la p38 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le CAY10571 est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle imidazole et sa fonctionnalisation ultérieure. Les étapes clés comprennent :
Formation du cycle imidazole : Elle implique la réaction du 4-fluorobenzaldéhyde avec le 4-méthylsulfonylbenzaldéhyde en présence d'acétate d'ammonium et d'acide acétique pour former l'intermédiaire imidazole.
Fonctionnalisation : L'intermédiaire imidazole est ensuite mis à réagir avec la 4-bromopyridine en conditions basiques pour produire le this compound
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le CAY10571 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.
Substitution : Les cycles pyridine et imidazole peuvent subir des réactions de substitution avec divers électrophiles
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des électrophiles comme les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfures.
Substitution : Divers dérivés substitués des cycles pyridine et imidazole
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la kinase MAP p38, une enzyme clé impliquée dans la réponse inflammatoire. Il se lie au site de liaison de l'ATP de la kinase, empêchant son activation et la phosphorylation subséquente des cibles en aval. Cette inhibition entraîne une diminution de la production de cytokines pro-inflammatoires telles que l'interleukine-1 et le facteur de nécrose tumorale alpha .
Applications De Recherche Scientifique
CAY10571 has a wide range of scientific research applications, including:
Mécanisme D'action
CAY10571 exerts its effects by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .
Comparaison Avec Des Composés Similaires
Le CAY10571 est similaire à d'autres composés de type pyridinylimidazole, tels que le SB203580 et le SB202190. Il se distingue par sa plus grande spécificité et sa puissance dans l'inhibition de la kinase MAP p38. D'autres composés similaires incluent :
SB203580 : Un inhibiteur bien connu de la kinase MAP p38 avec des propriétés anti-inflammatoires similaires
SB202190 : Another p38 MAP kinase inhibitor with a slightly different chemical structure and potency
Le this compound se distingue par son inhibition réversible et compétitive avec l'ATP, ce qui en fait un outil précieux dans la recherche sur les kinases et le développement de médicaments .
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-46-5 | |
| Record name | SB 203580, Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)?
A1: 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as SB203580, acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , ]. It accomplishes this by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation [, ].
Q2: How does inhibition of p38 MAPK by SB203580 translate to observed effects in experimental settings?
A2: p38 MAPK is involved in various cellular processes, including inflammation and pain signaling. Studies have shown that SB203580 can reduce:
- Neuropathic Pain: Intrathecal administration of SB203580 reduces mechanical allodynia induced by spinal nerve ligation in rats, suggesting a role for spinal p38 MAPK, particularly in microglia, in neuropathic pain development [].
- Stress-Induced Dysphoria: SB203580 blocks both conditioned place aversion caused by the kappa-opioid agonist U50488 and swim stress-induced immobility in mice, linking p38 MAPK activation to the aversive effects of stress through the dynorphin-kappa-opioid system [, ].
- Long-Term Potentiation Inhibition: SB203580, along with inhibitors of JNK and Cdk5, prevents the blockade of long-term potentiation (LTP) induced by amyloid β-peptide (Aβ) in hippocampal slices. This suggests that Aβ-mediated inhibition of LTP involves the activation of p38 MAPK, JNK, and Cdk5 [].
Q3: Are there specific cell types where SB203580's effects are predominantly observed?
A3: Research indicates that SB203580's action is particularly relevant in:
- Microglia: In the spinal cord, SB203580's inhibitory effect on p38 MAPK is primarily observed in microglia, highlighting their role in neuropathic pain [, ].
- Dorsal Root Ganglion (DRG) Neurons: While SB203580's impact on p38 MAPK in DRG neurons occurs later than in microglia, it also contributes to neuropathic pain, suggesting a complex interplay between these cell types [].
Q4: How does the structure of SB203580 relate to its activity?
A4: While specific structure-activity relationship (SAR) studies for SB203580 were not provided in the papers, its structure, featuring a pyridyl ring, a fluorophenyl group, and a methylsulfonylphenyl group, is crucial for its interaction with the ATP-binding pocket of p38 MAPK [, ]. Modifications to these groups could potentially alter its binding affinity and selectivity for p38 MAPK.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
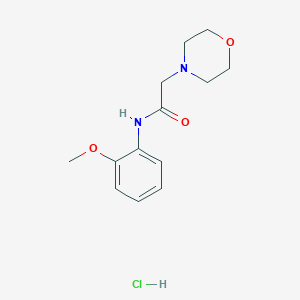
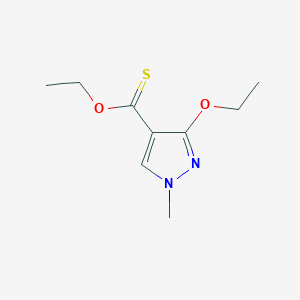
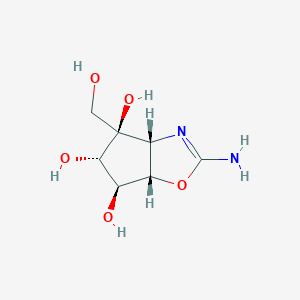
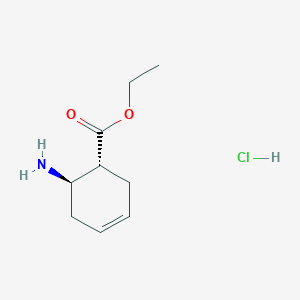
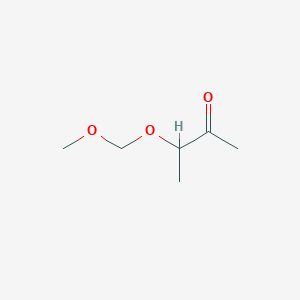
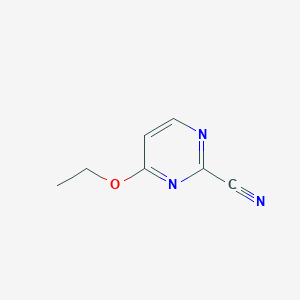
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
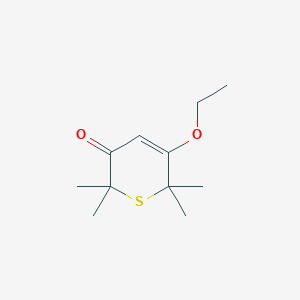
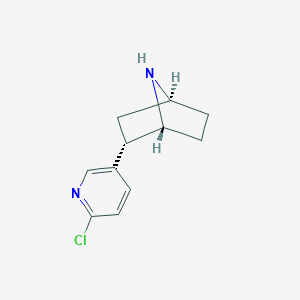

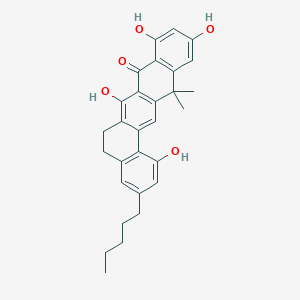
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
